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Compound of Interest

Compound Name: N-Phenylpicolinamide

CAS No.: 10354-53-7

Cat. No.: B014527 Get Quote

Executive Summary
N-Phenylpicolinamide (CAS: 10354-53-7), also known as N-phenyl-2-pyridinecarboxamide, is

a critical bidentate ligand scaffold used extensively in coordination chemistry and medicinal

discovery.[1][2][3] Its structural duality—combining an electron-deficient pyridine ring with an

electron-rich phenyl ring via an amide linker—makes it a versatile candidate for palladium-

catalyzed carbonylation reactions and a pharmacophore for metabotropic glutamate receptor

(mGlu4) modulation.

This guide provides a standardized protocol for the synthesis, spectroscopic identification, and

purity assessment of N-Phenylpicolinamide. It moves beyond basic data listing to explain the

why and how of analytical validation, ensuring reproducibility in drug development and catalytic

applications.

Physicochemical Profile
Before initiating wet chemistry, the fundamental properties of the reference standard must be

established to define handling and storage protocols.
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Property Specification Context for Analysis

CAS Registry 10354-53-7
Universal identifier for sourcing

and regulatory checks.[3]

Formula C₁₂H₁₀N₂O

MW: 198.22 g/mol .[1][3][4][5]

Useful for MS ion extraction (

).

Appearance
White to off-white crystalline

solid

Yellowing indicates oxidation

or aniline impurities.

Melting Point 74–80 °C

Wide range indicates impurity;

sharp range (74–76 °C)

confirms purity.

LogP (Predicted) ~1.5 – 2.7

Moderate lipophilicity; suitable

for Reversed-Phase HPLC

(C18).

pKa ~11.9 (Amide NH)
Weakly acidic; stable in

neutral/acidic mobile phases.

Solubility DMSO, MeOH, CH₂Cl₂, EtOAc

Poor water solubility requires

organic diluents for stock

solutions.

Synthesis Protocol: The Acid Chloride Route
While coupling agents (DCC/EDC) are common, the Acid Chloride method is preferred for

generating high-purity analytical standards because it avoids urea byproducts that complicate

purification.

Reagents:
Picolinic acid (1.0 eq)

Thionyl chloride (SOCl₂, 3.0 eq)

Aniline (1.0 eq)
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Triethylamine (Et₃N, 1.2 eq)

Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:
Activation: Reflux Picolinic acid in neat SOCl₂ for 2 hours. Evaporate excess SOCl₂ under

vacuum to obtain Picolinoyl chloride hydrochloride (solid).

Critical Control: Ensure complete removal of SOCl₂ to prevent side reactions with aniline.

Coupling: Dissolve the acid chloride in anhydrous DCM at 0 °C. Add Aniline and Et₃N

dropwise.

Mechanism:[3][6] Et₃N acts as an HCl scavenger, driving the equilibrium forward.

Workup: Stir at room temperature for 4 hours. Wash the organic layer with:

1M HCl (removes unreacted aniline and pyridine traces).

Sat. NaHCO₃ (removes unreacted picolinic acid).

Brine (drying).

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(Hexane/EtOAc 4:1).

Spectroscopic Characterization (The "Fingerprint")
A. Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum in DMSO-

is the gold standard for identity. The molecule possesses two distinct aromatic systems that
must be differentiated.

Assignment Logic (Graphviz Diagram)
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The following diagram illustrates the logical flow for assigning protons based on electronic

environments (deshielding effects).

Chemical Shift Drivers

Signal Identification

Deshielding Factors:
1. Electronegative N (Pyridine)
2. Carbonyl Anisotropy (Amide)

Amide NH
(Most Deshielded)

~10.5 ppm (s)H-Bonding

Pyridine H-6
(Ortho to N)
~8.7 ppm (d)

Inductive Effect (N)

Pyridine H-3
(Ortho to C=O)
~8.2 ppm (d)

Anisotropy (C=O)

Phenyl H-2'/6'
(Ortho to NH)
~7.8 ppm (d)

COSY Correlation

Click to download full resolution via product page

Caption: Logic flow for

H NMR signal assignment. The Amide NH and Pyridine H-6 are the most diagnostic downfield
signals.

Expected

H NMR Data (400 MHz, DMSO-

):
10.50 (s, 1H, NH): Broad singlet, disappears with D₂O shake.

8.72 (d,

Hz, 1H, Py-H6): Most downfield aromatic signal due to proximity to Pyridine Nitrogen.

8.18 (d,
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Hz, 1H, Py-H3): Deshielded by the adjacent carbonyl group.

8.05 (td, 1H, Py-H4): Triplet of doublets.

7.78 (d, 2H, Ph-H2,6): Ortho protons on the phenyl ring.

7.65 (m, 1H, Py-H5): Often overlaps.

7.35 (t, 2H, Ph-H3,5): Meta protons.

7.10 (t, 1H, Ph-H4): Para proton.

B. Infrared Spectroscopy (FTIR)
Amide I (

): 1650–1690 cm⁻¹ (Strong). The conjugation with the pyridine ring may lower this slightly
compared to aliphatic amides.

Amide II (

): ~1530 cm⁻¹ (Medium/Broad).

N-H Stretch: 3300–3400 cm⁻¹ (Sharp in dilute solution, broad in solid state due to H-

bonding).

Pyridine Ring Breathing: ~1580 cm⁻¹.

Chromatographic Purity Assessment (HPLC-UV/MS)
Picolinamides can exhibit peak tailing due to the interaction of the basic pyridine nitrogen with

residual silanols on silica columns. The following method mitigates this using a buffered mobile

phase.

Method Parameters
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Waters XBridge), 150 x 4.6

mm, 5 µm.

Why: "End-capped" columns reduce silanol activity, improving peak shape for basic

pyridines.
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Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 7.0) or 0.1% Formic Acid (pH 2.7).

Note: Low pH (Formic acid) protonates the pyridine (pKa ~5.2), keeping it ionized. High pH

(Ammonium Acetate) keeps it neutral. Neutral (pH 7) is often preferred for better retention

of the pyridine species.

Mobile Phase B: Acetonitrile (ACN).[7]

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (primary aromatic absorption) and 270 nm.

Temperature: 30 °C.

Troubleshooting Decision Tree
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Issue: Poor Peak Shape
(Tailing or Split Peaks)

Check Mobile Phase pH

Is pH near pKa (~5.2)?

YES: Mixed Ionization State
Action: Adjust pH < 3 or > 7

Yes

NO: pH is distinct

No

Is Peak Tailing?

YES: Silanol Interaction
Action: Add TEA modifier

or Use 'End-capped' Column

Yes

NO: Column Overload?
Action: Dilute Sample

No

Click to download full resolution via product page

Caption: HPLC Method Development Decision Tree for Pyridine-based Amides.

Structural Insights (X-Ray & Solid State)
While solution data is critical, the solid-state behavior explains solubility and melting point

issues.

Conformation: The molecule is typically non-planar in the crystal lattice. The dihedral angle

between the pyridine and phenyl rings twists to minimize steric hindrance between the amide
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oxygen and the ortho-hydrogens.

H-Bonding: Intermolecular N-H···O hydrogen bonds form chains or dimers, contributing to

the high melting point (74–80 °C) relative to non-amide analogs.

Implication: Polymorphism is possible. If the melting point deviates significantly (e.g., <70

°C), verify the crystal form or check for solvent inclusion (solvates) using TGA

(Thermogravimetric Analysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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